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Introduction to Zeta-Carotene Stability Challenges

Zeta-carotene ({-carotene) is a key intermediate in the carotenoid biosynthesis pathway in plants, serving as a
precursor for more complex carotenoids like lycopene, p-carotene, and xanthophylls. As a polyene
hydrocarbon, zeta-carotene possesses a conjugated double-bond system that makes it particularly susceptible
to degradation when exposed to environmental stressors including light, heat, oxygen, and acidic conditions
[1] [2]. This chemical instability presents significant challenges for its application in food, pharmaceutical, and
cosmetic products where consistent color, stability, and bioactivity are required. The low water solubility and
poor oral bioavailability further limit its effective utilization in functional products, necessitating the
development of advanced encapsulation strategies to protect this valuable compound throughout processing,

storage, and digestion [1] [3].

Encapsulation technologies have emerged as effective approaches to address these stability challenges by
creating physical barriers that shield zeta-carotene from degradation factors while potentially enhancing its
bioavailability. Various encapsulation methods have been explored, ranging from conventional techniques like
spray drying and freeze drying to advanced naneotechnologies including liposomes, nanoemulsions, and
biopolymer complexes [1] [4]. These systems function through multiple protective mechanisms: they create
diffusion barriers against oxygen, physically isolate the compound from light, provide protection against acidic

environments, and control release kinetics. For researchers and product developers, selecting the appropriate
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encapsulation strategy requires careful consideration of multiple factors including the intended application,

processing conditions, scalability requirements, and desired release characteristics [3] [5].

Encapsulation Techniques for Zeta-Carotene

Overview of Encapsulation Methods

The selection of an appropriate encapsulation technique for zeta-caroteme depends on multiple factors
including the final application, required particle size, stability requirements, and production scalability.
Conventional methods like spray drying and freeze drying offer industrial scalability, while emerging
technologies such as electrospinning and supercritical fluid processes provide innovative alternatives with
distinct advantages for specific applications [1]. Lipid-based delivery systems, particularly liposomes and
nanoemulsions, have demonstrated exceptional performance for protecting zeta-carotene due to their ability
to accommodate hydrophobic compounds within their lipid phases, thereby enhancing both stability and

bioavailability [1] [4].

Table 1: Comparison of Encapsulation Techniques for Zeta-Carotene

Particle Encapsulation Key

Technique Mechanism . . Limitations
Size Efficiency Advantages
Spray Drying Rapid 10-100 pm  Moderate to Continuous Heat
dehydration high (varies operation, exposure
using hot gas with wall industrial may degrade
material) scalability, good  thermolabile
stability compounds
Freeze Drying Sublimation 1-100 pm High (95% for Minimal thermal  High energy
under vacuum carotenoids degradation, consumption,
reported) porous structure  batch
process,
longer
processing
time
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. . Particle Encapsulation Key .
Technique Mechanism ) o Limitations
Size Efficiency Advantages
Liposomal Phospholipid 50-500 nm  63-99% Biocompatibility,  Stability
Encapsulation bilayer formation (depending on enhanced challenges
purification) bioavailability, without
amphiphilic coating,
character requires
purification
steps
Chitosan- lonic gelation 100-800 95-99% (for Improved More
Coated with nm carotenoids) stability, complex
Liposomes tripolyphosphate controlled preparation,
release, additional
mucoadhesive ingredients
properties required
Supercritical Use of 100-1000 Varies with Green High capital
Fluid supercritical nm matrix technology, Cost,
Technology CO: as solvent minimal solvent specialized
residue, low equipment
oxidative needed
damage
Electrospinning Jet formation Nanofibers  Limited data for  High surface Scaling
under high (50-500 zeta-carotene area, controlled challenges,
voltage nm release limited
diameter) morphology loading
capacity
Biopolymer-based encapsulation systems represent another promising approach, where protein-

polysaccharide complexes create stable matrices that protect zeta-carotene from environmental stressors.
These systems leverage the emulsifying properties of proteins (e.g., sodium caseinate, collagen peptides)
combined with the stabilizing effects of polysaccharides (e.g., carrageenan, chitosan) to form effective delivery
vehicles [6] [7]. The selection of appropriate wall materials is critical to achieving high encapsulation
efficiency and stability, with materials requiring both hydrephobic domains for solubilizing zeta-carotene and

hydrophilic regions for dispersion in aqueous systems [3] [7].
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Key Experimental Protocols

2.2.1 Chitosan-Coated Liposomes (TPP-Chitosomes) for Zeta-Carotene

The following protocol, adapted from research on carrot pomace carotenoids, details the preparation of

chitosan-coated liposomes with high encapsulation efficiency for carotenoids including zeta-carotene [8]:

e Step 1: Liposome Preparation

o Prepare a phospholipid solution (2.5 mg/mL) using phosphatidylcholine from soy (P90G, >94%
phosphatidylcholine) in deionized water.

o Hydrate the phospholipids by stirring at 400 rpm for 1 hour at 60°C using a temperature-controlled
magnetic stirrer.

o For active loading, dissolve zeta-carotene extract (12 g/100 mL) in ethanol and add to the
phospholipid solution.

o Maintain stirring at 300 rpm for 2 hours at 60°C to form a crude liposomal suspension.

e Step 2: Nanoemulsion Formation

o Sonicate the crude liposomal suspension using a probe sonicator at 40% amplitude for 11
minutes.

o Maintain temperature below 40°C using an ice bath to prevent degradation of heat-sensitive
compounds.

o The resulting nanoemulsion should appear opalescent with bluish tint, indicating nanometric
particle size.

e Step 3: Chitosan Coating

o Prepare chitosan solution (6.0 mg/mL) in 1% acetic acid and adjust pH to 5.5 using 0.1 M NaOH.
o Add sodium tripolyphosphate (TPP) solution (1 mg/mL) dropwise to the chitosan solution under

constant stirring at 600 rpm.
o Combine the liposomal suspension with the chitosan-TPP solution in a 1:1 ratio (v/v) and stir for

30 minutes.
o The resulting TPP-chitosomes will have a patrticle size of 100-800 nm and zeta potential of +17 to

+37 mV.
¢ Step 4: Purification and Storage

o Centrifuge the chitosome suspension at 50,000 x g for 10 minutes at 4°C to remove
unencapsulated material.

o Wash the pellet with deionized water and resuspend in appropriate buffer.

o Store the final product at 4°C protected from light for up to 4 weeks.
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This method has demonstrated 95-99% encapsulation efficiency for carotenoids and significantly improved

stability under storage conditions compared to unencapsulated compounds [8].

2.2.2 Sodium Caseinate-Carrageenan Complex for Spray Drying

This protocol utilizes protein-polysaccharide complexes for encapsulating zeta-carotene prior to spray drying,

adapted from methods developed for (3-carotene [7]:

e Step 1: Wall Material Preparation

o Prepare sodium caseinate (NaCas) solution (1-2% w/w) in deionized water by stirring at 400 rpm
for 1 hour at room temperature.

o Dissolve I-carrageenan (CA) in separate container to obtain 0.5-1% (w/w) solution with gentle
heating (60°C).

o Combine NaCas and CA solutions in 2:1 ratio (w/w) and adjust pH to 6.0 with 0.1 M HCI or NaOH.

o Heat the mixture at 85°C for 30 minutes in a water bath to facilitate complex formation.

e Step 2: Emulsion Preparation

o]

Dissolve zeta-carotene (0.5% w/w) in corn oil by stirring at 400 rpm for 1 hour at 40°C.
Combine the oil phase with the NaCas-CA complex solution in 1:9 ratio (oil:wall material).
Pre-homogenize the mixture at 10,000 rpm for 2 minutes using a high-shear homogenizer.
Process the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 3 cycles.
Perform all procedures under dim light or protected from light to prevent photodegradation.

(o]

(o]

o

o

e Step 3: Spray Drying

(o]

Use a spray dryer equipped with a 0.7 mm two-fluid nozzle.

Set inlet temperature to 160°C and outlet temperature to 80°C.

Maintain feed flow rate at 15 mL/min using a peristaltic pump.

Collect powdered product in sterile containers and store with desiccant at 4°C.

(o]

(e]

o

This method yields powdered oils with surface oil content as low as 8.34% and excellent reconstitution

properties [7].

The following workflow diagram illustrates the key decision points in selecting and implementing

encapsulation strategies for zeta-carotene:
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Diagram 1: Decision workflow for zeta-carotene encapsulation strateqgy development

Performance Data and Stability Assessment

Quantitative Comparison of Encapsulation Efficiency and Stability

Systematic evaluation of encapsulation systems for zeta-carotene requires comprehensive characterization of

multiple parameters including encapsulation efficiency, particle properties, and stability under various storage

conditions. The following table summarizes key performance metrics for different encapsulation systems based

on published research on carotenoid encapsulation:

Table 2: Performance Metrics of Various Encapsulation Systems for Carotenoids

Zeta Stability
Encapsulation . Encapsulation Particle Size . Improvement
Wall Materials o Potential
System Efficiency (%) (nm) (mv) vs. Free
Compound
TPP- Phospholipid + 95-99% 100-800 +17 to Significant
Chitosomes Chitosan + TPP (phenolics and +37 improvement
carotenoids) in thermal and
oxidative
stability
© 2026 Smolecule. All rights reserved. 7/13 Tech Support


https://www.smolecule.com/products/s626023?utm_src=pdf-body-img
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.smolecule.com/products/s626023?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Zeta Stability
Encapsulation . Encapsulation Particle Size . Improvement
Wall Materials . Potential
System Efficiency (%) (nm) (mv) vs. Free
Compound
NaCas-CA Sodium Caseinate Not specified Reconstituted: Not Surface oll
Spray Dried + -Carrageenan (BC analogs) 200-500 specified  content: 8.34%
(min); Good
reconstitution
properties
Liposomal (D. Phosphatidylcholine  63% (total Microliposomes:  Not 20% bioactivity
salina) terpenes) <1000 specified  loss after 3
months at
45°C
Collagen TGase-Crosslinked  Not specified Emulsion: ~500 -46.7 £ Enhanced
Peptide Collagen Peptides (BC analogs) 0.55 bioaccessibility
Microcapsules (62.3% vs.
41.7% control)
Freeze-Dried Phosphatidylcholine  63% after 50-500 Not Stable during
Liposomes purification specified  freeze-drying

and
reconstitution

Encapsulation efficiency represents a critical parameter determining the economic viability and performance
of encapsulation systems. High encapsulation efficiency (95-99%) has been demonstrated for carotenoids in
optimized TPP-chitosome systems, significantly reducing compound loss during processing [8]. The particle
size and zeta potential directly influence the physical stability, redispersibility, and biological fate of
encapsulated systems, with nano-sized particles (50-500 nm) generally showing improved stability and
bioavailability compared to larger microparticles [4] [7]. The surface charge of particles, indicated by zeta
potential values, affects their colloidal stability, with values exceeding +30 mV generally indicating stable

systems due to electrostatic repulsion preventing aggregation [8] [6].

Stability Assessment Protocols
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Standardized protocols for assessing the stability of encapsulated zeta-carotene are essential for comparing

different encapsulation systems and predicting shelf-life. The following methods provide comprehensive

stability evaluation:

¢ Accelerated Storage Stability Testing

Store encapsulated zeta-carotene in sealed containers at 25°C, 37°C, and 45°C with controlled
relative humidity (<30%).

Sample at regular intervals (0, 1, 2, 4, 8, 12 weeks) for analysis of residual zeta-carotene content.
Analyze samples using HPLC with UV-Vis detection at specific wavelengths for zeta-carotene
(typically ~400-450 nm).

Calculate degradation kinetics and predict shelf-life using Arrhenius equation.

¢ Photostability Assessment

(e]

o

[e]

Expose samples to controlled light intensity (e.g., 1000 lux fluorescent light) in stability chambers.
Maintain constant temperature (25°C) and humidity during light exposure.

Use light-protected controls (wrapped in aluminum foil) for comparison.

Sample at regular intervals and analyze for zeta-carotene retention and color changes.

¢ In Vitro Bioaccessibility Evaluation

Simulate gastrointestinal digestion using standardized INFOGEST protocol.

Subject encapsulated zeta-carotene to sequential gastric (pH 3, pepsin, 1 h) and intestinal (pH 7,
pancreatin, bile salts, 2 h) phases.

Centrifuge digested samples at 10,000 x g for 1 hour to separate micellar fraction.

Analyze zeta-carotene content in micellar fraction using HPLC.

Calculate bioaccessibility as (micellar zeta-carotene / initial zeta-carotene) x 100%.

These standardized protocols enable direct comparison between different encapsulation systems and provide

valuable data for optimizing formulation parameters [6] [7].

Applications and Implementation Considerations

Functional Food and Nutraceutical Applications

Encapsulated zeta-carotene finds valuable applications in functional food fortification, where it serves both

as a natural colorant and bioactive compound. Successful incorporation has been demonstrated in various food
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matrices including biscuits, beverages, dairy products, and edible films [6] [5]. When developing functional
foods with encapsulated zeta-carotene, several factors require careful consideration: the compatibility with
food matrix, potential interactions with other ingredients, impact on sensory properties, and stability
during processing such as thermal treatment, pasteurization, or extrusion. Studies have shown that
encapsulated carotenoids can be successfully incorporated into baked goods like biscuits with minimal impact

on texture and flavor while significantly enhancing antioxidant properties [6].

For nutraceutical applications, encapsulation significantly improves the bioavailability and efficacy of zeta-
carotene supplements. The controlled release properties of advanced delivery systems allow for optimized
absorption in the gastrointestinal tract, maximizing the health benefits derived from zeta-carotene
supplementation [1] [3]. Nutraceutical formulations can leverage various delivery formats including powders
for reconstitution, softgel capsules, chewable tablets, and oral sprays, with the encapsulation system
tailored to the specific format requirements. Clinical applications may focus on zeta-carotene's potential
antioxidant properties and its role as a metabolic precursor to other important carotenoids, though specific

health claims should be supported by appropriate clinical evidence [2].

Pharmaceutical and Cosmetic Applications

In pharmaceutical formulations, encapsulated zeta-carotene offers advantages for topical and oral dosage
forms where enhanced stability and controlled release are desired. The anti-inflammatory and antioxidant
properties associated with carotenoids make them valuable ingredients in dermatological preparations and
protective formulations [1] [4]. For topical applications, the small particle size of nanoencapsulated systems
(typically 50-300 nm) enables better skin penetration and distribution, potentially enhancing efficacy for
dermatological indications. Cosmetic applications leverage the natural coloring properties of zeta-carotene
in addition to its antioxidant benefits, incorporating encapsulated forms into products like creams, lotions, and

color cosmetics where stability against oxidation and photo-degradation is crucial for product shelf-life [5].

The selection of encapsulation materials for pharmaceutical and cosmetic applications must consider
regulatory approval status and safety profiles. Pharmaceutical applications typically require materials with
established safety data and compliance with relevant pharmacopeia standards, while cosmetic applications may
allow for broader material selection depending on the market and application type [5]. For both application
areas, comprehensive stability testing under recommended storage conditions is essential, along with
appropriate compatibility studies with other formulation components to ensure consistent performance

throughout the product shelf-life.
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Conclusion and Future Perspectives

Encapsulation technologies offer effective strategies for addressing the inherent instability of zeta-carotene
while potentially enhancing its bioavailability and application versatility. Among the various approaches,
liposomal systems, particularly chitosan-coated formulations, demonstrate exceptional encapsulation
efficiency (95-99%) and stability for carotenoids [8]. Similarly, protein-polysaccharide complexes provide
robust protection during processing and storage, with the advantage of utilizing food-grade, generally
recognized as safe (GRAS) materials [7]. The selection of an appropriate encapsulation system must consider
the specific application requirements, processing constraints, and desired release characteristics, with no

single technology offering ideal properties for all scenarios.

Future research directions should focus on developing standardized evaluation protocols for encapsulated
zeta-carotene systems to enable direct comparison between different technologies. There is also a need for
comprehensive toxicological profiling of emerging encapsulation materials, particularly for nanotechnology-
based approaches intended for food and pharmaceutical applications. From a technical perspective,
opportunities exist for developing stimuli-responsive systems that release zeta-carotene under specific
physiological conditions, thereby enhancing its targeted efficacy. Additionally, green encapsulation
technologies utilizing supercritical fluids and other environmentally friendly approaches represent promising

avenues for sustainable production of encapsulated zeta-carotene products [1] [4].

As encapsulation technologies continue to evolve, their implementation in commercial products requires
careful attention to regulatory compliance, manufacturing scalability, and economic feasibility.
Interdisciplinary collaboration between food scientists, material researchers, process engineers, and
toxicologists will be essential for advancing the field and translating laboratory innovations into commercially

viable encapsulated zeta-carotene products with enhanced stability and functionality.
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References

1. Encapsulation Techniques of Carotenoids and Their ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 11/13 Tech Support


https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11353452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11594183/
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121523/
https://link.springer.com/article/10.1007/s11947-025-03820-x
https://www.smolecule.com/products/s626023?utm_src=pdf-body
https://www.smolecule.com/products/s626023?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12121523/
https://www.smolecule.com/products/s626023?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

2. Plant carotenoids: recent advances and future perspectives [molhort.biomedcentral.com]
3. Advances in microencapsulation of 3-carotene innovating ... [maxapress.com]

4. Improving the Long-Term Stability of Carotenoids from ... [link.springer.com]

5. Impact of Conventional and Advanced Techniques on ... [mdpi.com]

6. Development of 3-carotene microcapsules based on ... [sciencedirect.com]

7. The Characterization and Stability of Powdered Oil Loaded ... [pmc.ncbi.nim.nih.gov]

8. Optimizing Encapsulation of Active Compounds of Carrot By ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Encapsulation
Techniques for Zeta-Carotene Stability]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b626023#encapsulation-techniques-for-zeta-carotene-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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